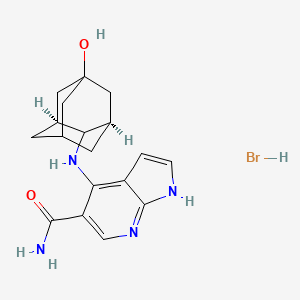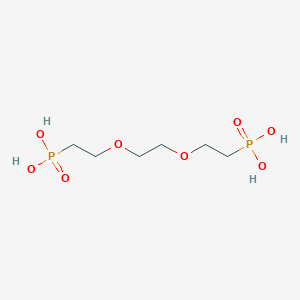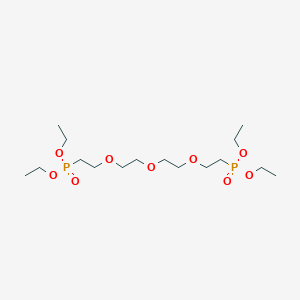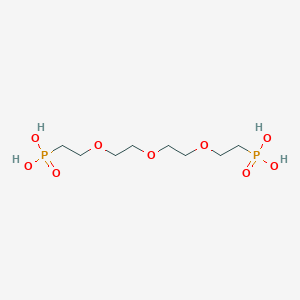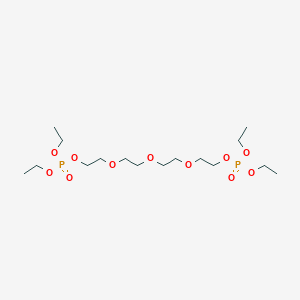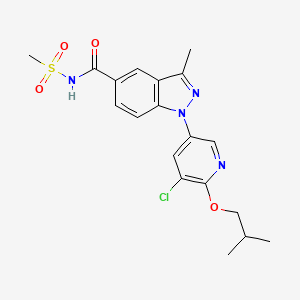
PF-05241328
科学研究应用
PF-05241328 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究钠通道阻滞剂的结构-活性关系。
生物学: 用于研究 Nav1.7 通道在疼痛信号传导和其他生理过程中的作用。
医学: 研究其在开发用于治疗慢性疼痛的新的止痛药物中的潜在用途.
工业: 用于开发针对钠通道的新药.
作用机制
PF-05241328 通过选择性抑制 Nav1.7 电压依赖性钠通道发挥作用。该化合物与通道结合并阻断钠离子的流动,从而阻止神经元中动作电位的起始和传播。 这种抑制减少了疼痛信号的传递,使其成为慢性疼痛的潜在治疗剂 .
生化分析
Biochemical Properties
PF-05241328 plays a crucial role in biochemical reactions by inhibiting the Nav1.7 voltage-dependent sodium channels. These channels are essential for the initiation and propagation of action potentials in neurons. By inhibiting Nav1.7, this compound can modulate neuronal excitability and reduce pain signaling . The compound interacts with the Nav1.7 channels through binding interactions, leading to a decrease in sodium ion influx and subsequent neuronal depolarization .
Cellular Effects
This compound has significant effects on various types of cells, particularly neurons. By inhibiting Nav1.7 channels, the compound reduces the excitability of sensory neurons, thereby diminishing pain perception . This inhibition also affects cell signaling pathways, as the reduced sodium influx can alter downstream signaling cascades. Additionally, this compound may influence gene expression related to pain signaling and neuronal function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Nav1.7 voltage-dependent sodium channels. This binding inhibits the channel’s activity, preventing the influx of sodium ions into the neuron . As a result, the compound reduces neuronal excitability and pain signaling. This compound’s inhibition of Nav1.7 channels is highly selective, with an IC50 value of 31 nM . This selectivity ensures that the compound effectively targets pain pathways without affecting other sodium channels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity on Nav1.7 channels . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in neuronal function, potentially affecting the compound’s efficacy . Additionally, degradation of the compound over time may influence its long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively reduces pain perception without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including neurotoxicity and alterations in normal neuronal function . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation . The compound undergoes metabolic processes that may affect its bioavailability and efficacy. Enzymes such as cytochrome P450 play a role in the metabolism of this compound, influencing its pharmacokinetic properties . These interactions can also impact metabolic flux and metabolite levels, further affecting the compound’s activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as sensory neurons, where it exerts its inhibitory effects on Nav1.7 channels . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is primarily within neuronal compartments where Nav1.7 channels are expressed . The compound’s activity and function are influenced by its localization, as it needs to reach the target channels to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy .
准备方法
合成路线和反应条件
PF-05241328 是通过一系列化学反应合成的,涉及形成吲唑骨架。合成路线通常包括以下步骤:
工业生产方法
This compound 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程包括:
间歇操作: 合成是在间歇反应器中进行的,其中反应条件,如温度、压力和 pH 值得到仔细控制。
化学反应分析
反应类型
PF-05241328 经历了各种化学反应,包括:
取代反应: 该化合物可以进行亲核取代反应,特别是在磺酰胺基团处。
常用试剂和条件
氧化剂: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
主要形成的产物
这些反应形成的主要产物包括 this compound 的各种衍生物,其具有修饰的功能基团,可以增强或改变其生物活性 .
相似化合物的比较
PF-05241328 与其他类似化合物如 PF-05089771、PF-05150122 和 PF-05186462 进行比较。 这些化合物也靶向 Nav1.7 通道,但它们的化学结构和效力不同 . This compound 由于其特定的功能基团使其作为钠通道阻滞剂的选择性和效力增强,因此是独特的 .
类似化合物列表
- PF-05089771
- PF-05150122
- PF-05186462
属性
IUPAC Name |
1-[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]-3-methyl-N-methylsulfonylindazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c1-11(2)10-28-19-16(20)8-14(9-21-19)24-17-6-5-13(7-15(17)12(3)22-24)18(25)23-29(4,26)27/h5-9,11H,10H2,1-4H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSXVZXEGFIPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2)C(=O)NS(=O)(=O)C)C3=CC(=C(N=C3)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1387633-03-5 | |
| Record name | PF-05241328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387633035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-05241328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15124 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-05241328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RAL5N48VT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide](/img/structure/B609878.png)
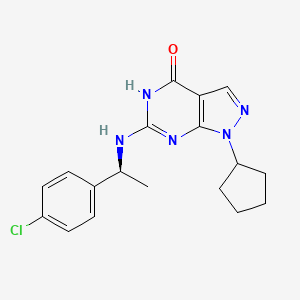
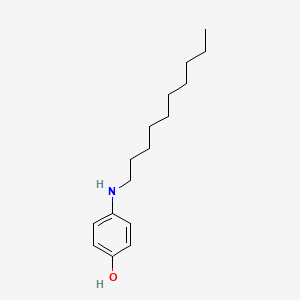
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
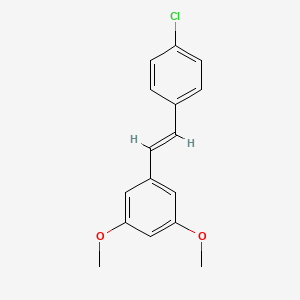
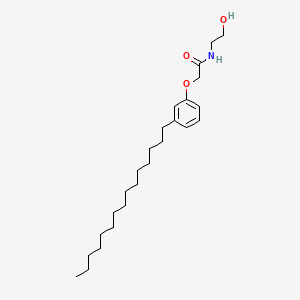
![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)


